molecular formula C19H16N2O2S B251784 N-{4-[(2-phenylacetyl)amino]phenyl}-2-thiophenecarboxamide

N-{4-[(2-phenylacetyl)amino]phenyl}-2-thiophenecarboxamide

货号 B251784
分子量: 336.4 g/mol
InChI 键: NIYWFOYEZUZUGW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{4-[(2-phenylacetyl)amino]phenyl}-2-thiophenecarboxamide, commonly known as PAT-1251, is a small molecule drug that has been studied extensively for its potential therapeutic applications. It is a selective and potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis.

作用机制

PAT-1251 is a selective and potent inhibitor of N-{4-[(2-phenylacetyl)amino]phenyl}-2-thiophenecarboxamide, which is involved in the dephosphorylation of insulin receptor and other signaling proteins. By inhibiting N-{4-[(2-phenylacetyl)amino]phenyl}-2-thiophenecarboxamide, PAT-1251 can enhance insulin signaling and improve glucose uptake in insulin-sensitive tissues. PAT-1251 has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
PAT-1251 has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. It has also been shown to reduce body weight and improve lipid metabolism in these models. PAT-1251 has been shown to increase glucose uptake in skeletal muscle and adipose tissue, and to reduce hepatic glucose production. It has also been shown to reduce plasma triglyceride and cholesterol levels.

实验室实验的优点和局限性

PAT-1251 is a potent and selective inhibitor of N-{4-[(2-phenylacetyl)amino]phenyl}-2-thiophenecarboxamide, which makes it a valuable tool for studying the role of N-{4-[(2-phenylacetyl)amino]phenyl}-2-thiophenecarboxamide in insulin signaling and glucose homeostasis. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity. PAT-1251 should be used with caution in cell culture and animal studies.

未来方向

There are several potential future directions for the study of PAT-1251. One direction is to investigate its potential therapeutic applications in the treatment of type 2 diabetes and obesity in humans. Clinical trials are needed to determine the safety and efficacy of PAT-1251 in humans. Another direction is to investigate the molecular mechanisms underlying the effects of PAT-1251 on glucose homeostasis and energy metabolism. This could lead to the development of new drugs targeting N-{4-[(2-phenylacetyl)amino]phenyl}-2-thiophenecarboxamide and other signaling proteins involved in insulin signaling and glucose homeostasis.

合成方法

The synthesis of PAT-1251 involves a series of chemical reactions that start with the reaction of 4-aminobenzonitrile with 2-bromoacetophenone to form 4-(2-bromoacetyl)aminobenzonitrile. This intermediate is then reacted with thiophene-2-carboxylic acid to form the final product, PAT-1251. The synthesis of PAT-1251 has been optimized to achieve high yields and purity.

科学研究应用

PAT-1251 has been studied extensively for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. N-{4-[(2-phenylacetyl)amino]phenyl}-2-thiophenecarboxamide is a negative regulator of insulin signaling, and its inhibition by PAT-1251 can improve insulin sensitivity and glucose homeostasis. PAT-1251 has also been shown to reduce body weight and improve lipid metabolism in animal models of obesity.

属性

分子式

C19H16N2O2S

分子量

336.4 g/mol

IUPAC 名称

N-[4-[(2-phenylacetyl)amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H16N2O2S/c22-18(13-14-5-2-1-3-6-14)20-15-8-10-16(11-9-15)21-19(23)17-7-4-12-24-17/h1-12H,13H2,(H,20,22)(H,21,23)

InChI 键

NIYWFOYEZUZUGW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3

规范 SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3

溶解度

0.4 [ug/mL]

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。